Decabromobiphenyl

Thermal stability Polymer processing Flame retardant degradation

Sourcing Decabromobiphenyl (CAS 13654-09-6) demands strict specification adherence. Unlike lower-brominated PBBs or restricted DecaBDE, its melting point of 380–386°C enables use in engineering thermoplastics processed up to ~340–380°C without degradation. Decomposition exceeding 395°C ensures a wide processing window where conventional FRs fail. Commercial grade comprises ~96–98% DeBB with defined nona-/octa- homologues. This compound is IARC Group 2B classified; ensure your application aligns with its regulatory status before procurement.

Molecular Formula C12Br10
Molecular Weight 943.2 g/mol
CAS No. 13654-09-6
Cat. No. B1669990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecabromobiphenyl
CAS13654-09-6
SynonymsDecabromobiphenyl;  Biphenyl, decabromo-;  Decabromodiphenyl;  Flammex B 10;  Adine 0102;  Berkflam B 10
Molecular FormulaC12Br10
Molecular Weight943.2 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br
InChIInChI=1S/C12Br10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16
InChIKeyAQPHBYQUCKHJLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityModerately soluble in chlorobenzene and o-xylene
In water, 1.24X10-11 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Decabromobiphenyl (CAS 13654-09-6): High-Bromine-Content Polybrominated Biphenyl Flame Retardant for High-Temperature Polymer Applications


Decabromobiphenyl (CAS 13654-09-6), also designated as 2,2′,3,3′,4,4′,5,5′,6,6′-decabromobiphenyl or DeBB, is a fully brominated polybrominated biphenyl (PBB) congener possessing ten bromine atoms substituted onto a biphenyl backbone [1]. With a molecular weight of 943.1 g/mol and a melting point range of 380–386 °C, this compound functions as an additive brominated flame retardant (BFR) primarily utilized in thermoplastic and thermoset polymer systems requiring high thermal processing stability [2]. Commercial decabromobiphenyl (marketed under trade designations such as Adine 0102) typically contains approximately 96–98% DeBB, with 2–4% nonabromobiphenyl and 0–0.3% octabromodiphenyl as minor constituents [3].

Why Decabromobiphenyl Cannot Be Generically Substituted with Other Brominated Flame Retardants


Generic substitution among brominated flame retardants is scientifically unjustified due to substantial variance in critical performance and safety parameters. Within the polybrominated biphenyl (PBB) class alone, physicochemical properties diverge dramatically with bromination degree: hexabromobiphenyl exhibits a melting point of 72 °C, octabromobiphenyl ranges 200–250 °C (or 365–367 °C for the industrial product), and decabromobiphenyl requires 380–386 °C to melt, directly dictating processing window compatibility [1]. Across chemical classes, decabromobiphenyl differs fundamentally from its ether analog decabromodiphenyl ether (DecaBDE, CAS 1163-19-5) in degradation pathway chemistry, toxicological classification, and regulatory status—with DecaBDE having undergone extensive restriction under EU REACH and the Stockholm Convention, while decabromobiphenyl faces distinct carcinogenicity classifications [2][3]. Further, emerging alternatives such as decabromodiphenyl ethane (DBDPE, CAS 84852-53-9) exhibit differing thermal decomposition thresholds and polymer compatibility profiles [4]. These non-interchangeable characteristics necessitate compound-specific evaluation for any technical procurement or formulation decision.

Quantitative Differentiation Evidence for Decabromobiphenyl: Comparative Data Versus PBB Analogs and DecaBDE


Thermal Decomposition Temperature of Decabromobiphenyl Versus Decabromodiphenyl Ether: High-Temperature Processing Advantage

Decabromobiphenyl exhibits a decomposition temperature of 395 °C or >400 °C, representing a substantially higher thermal stability threshold compared to typical brominated flame retardant decomposition ranges of 200–300 °C [1]. This thermal profile enables processing in engineering thermoplastics requiring elevated temperatures without premature flame retardant degradation. Quantum chemical calculations have further elucidated the detailed mechanism and kinetics of decabromobiphenyl thermal decomposition, identifying the formation pathways of polybrominated dibenzofurans (PBDFs) as a function of temperature [2].

Thermal stability Polymer processing Flame retardant degradation

Acute Oral Toxicity of Decabromobiphenyl Versus Lower-Brominated PBB Congeners: LD₅₀ Comparative Assessment

Decabromobiphenyl demonstrates substantially lower acute oral toxicity compared to lower-brominated PBB congeners, consistent with the established trend that toxicity decreases as the number of bromine atoms increases [1]. The oral LD₅₀ in rats exceeds 5 g/kg body weight, with no mortality observed following oral administration at this dose level [2][3]. This toxicity profile contrasts sharply with hexabromobiphenyl and octabromobiphenyl, which exhibit more pronounced toxicological effects at lower exposure levels, including endocrine disruption and developmental toxicity [4].

Acute toxicity LD₅₀ Polybrominated biphenyls

Carcinogenicity Classification: Decabromobiphenyl Group 2B Status Versus DecaBDE and Alternative Flame Retardants

The International Agency for Research on Cancer (IARC) has classified decabromobiphenyl in Group 2B (possibly carcinogenic to humans), a classification shared with hexabromobiphenyl and octabromobiphenyl within the PBB class [1][2]. The U.S. National Toxicology Program (NTP) has additionally listed decabromobiphenyl, octabromobiphenyl, and polybrominated biphenyl as reasonably anticipated to be human carcinogens in its Report on Carcinogens [3]. This classification profile differs from that of decabromodiphenyl ether (DecaBDE), which has undergone extensive regulatory restriction and phase-out under the Stockholm Convention on Persistent Organic Pollutants and EU REACH authorization requirements, whereas decabromobiphenyl remains subject to distinct regulatory frameworks focused on PBB-specific restrictions [4].

Carcinogenicity IARC classification Regulatory toxicology

Physicochemical Property Divergence Within PBB Class: Melting Point and Lipophilicity Comparison

Within the polybrominated biphenyl class, decabromobiphenyl exhibits physicochemical properties that diverge substantially from lower-brominated congeners. The melting point increases dramatically with bromination degree: hexabromobiphenyl melts at 72 °C, octabromobiphenyl at 200–250 °C (or 365–367 °C for the industrial product), and decabromobiphenyl at 380–386 °C [1]. Similarly, the octanol-water partition coefficient (Log Kow) increases from 6.39 for hexabromobiphenyl to 5.53 for octabromobiphenyl, and to 8.58 for decabromobiphenyl [2]. Water solubility correspondingly decreases, with hexabromobiphenyl at 11 μg/L, octabromobiphenyl at 20–30 μg/L, and decabromobiphenyl classified as insoluble in water [3].

Physicochemical properties Melting point Log Kow

Human Occupational Exposure Findings: Thyroid Effects in Decabromobiphenyl Manufacturing Workers

A comprehensive medical evaluation conducted in August 1978 on workers from a plant manufacturing decabromobiphenyl and decabromobiphenyl oxide revealed evidence of thyroid function alterations among the exposed workforce [1]. The study, published in the New England Journal of Medicine, documented hypothyroidism in occupationally exposed workers, establishing a human health effect endpoint associated specifically with decabromobiphenyl manufacturing [2]. This occupational health finding distinguishes decabromobiphenyl from certain alternative flame retardants that may not share the same thyroid-disrupting profile, though comparative quantitative data across all alternatives remain limited [3].

Occupational health Thyroid function Endocrine disruption

Validated Application Scenarios for Decabromobiphenyl Based on Quantitative Evidence


High-Temperature Engineering Thermoplastic Flame Retardant Formulations

Decabromobiphenyl is appropriately selected for flame-retardant formulations in engineering thermoplastics requiring processing temperatures up to approximately 340–380 °C without additive degradation. The decomposition temperature of 395 °C or >400 °C [1], with volatility remaining below 5% weight loss at 341 °C, provides a thermal processing window that exceeds the decomposition range (200–300 °C) of many conventional brominated flame retardants [2]. This thermal stability makes decabromobiphenyl suitable for applications in polybutylene terephthalate (PBT), polyamides, and high-temperature thermosets where lower-stability alternatives would undergo premature decomposition during melt processing. Quantum chemical studies further elucidate the thermal decomposition kinetics and PBDF formation pathways relevant to high-temperature application safety assessment [3].

Analytical Reference Standard for Polybrominated Biphenyl Environmental Monitoring

Decabromobiphenyl serves as an essential analytical reference standard for GC-MS quantification of PBB congeners in environmental and biological matrices. Validated GC-MS methods using systems such as the Shimadzu GCMS-QP2010 enable separation and quantification of PBB congeners spanning monobromobiphenyl through decabromobiphenyl across broad concentration ranges [1]. The extremely low water solubility and high Log Kow (8.58) [2] dictate specific sample preparation and extraction protocols distinct from those used for more water-soluble brominated compounds. Certified reference materials containing decabromobiphenyl are utilized for calibration and quality control in environmental monitoring programs assessing PBB contamination in sediments, biota, and human tissues [3].

Toxicological Research Model Compound for High-Bromination Effects Studies

Due to its position as the fully brominated (decabromo-substituted) PBB congener, decabromobiphenyl serves as a model compound for investigating the relationship between bromination degree and toxicological endpoints. Experimental studies have demonstrated that toxicity decreases as the number of bromine atoms increases, with decabromobiphenyl showing no irritant effects on rabbit skin or eye and an oral LD₅₀ exceeding 5 g/kg in rats [1][2]. This compound is therefore valuable for comparative toxicology studies examining structure-activity relationships across the PBB congener series, as well as for read-across assessments in regulatory submissions. Occupational cohort studies have further established human health endpoints, including thyroid function alterations, associated specifically with decabromobiphenyl manufacturing exposure [3].

Specialized Polymer Applications Where DecaBDE Is Restricted or Phased Out

In jurisdictions where decabromodiphenyl ether (DecaBDE) has been eliminated or restricted under the Stockholm Convention or EU REACH [1], decabromobiphenyl may be evaluated as a potential alternative for specific applications, subject to its own regulatory status and hazard profile. The compound exhibits distinct thermal decomposition behavior and degradation product profiles that differ from DecaBDE, as elucidated through quantum chemical mechanistic studies [2]. However, this substitution must be carefully evaluated against the compound's own regulatory classifications (IARC Group 2B; NTP reasonably anticipated carcinogen) [3] and application-specific performance requirements. The melting point (380–386 °C) and decomposition temperature (395 or >400 °C) [4] define the polymer systems and processing conditions for which this substitution may be technically feasible.

Technical Documentation Hub

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